molecular formula C13H14N4O4S B7857587 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B7857587
M. Wt: 322.34 g/mol
InChI Key: UDJZAOKHRAAQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one is a synthetic organic compound that features a pyrrolidin-2-one core substituted with a 5-amino-1,3,4-oxadiazol-2-yl group and a 4-methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyrrolidin-2-one core: This step might involve the reaction of the oxadiazole intermediate with a pyrrolidin-2-one derivative through nucleophilic substitution or condensation reactions.

    Introduction of the 4-methylsulfonylphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the sulfur moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like halogenating agents, organometallic reagents, and strong acids or bases could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be used as a probe to study enzyme interactions or as a potential drug candidate due to its unique structural features.

Medicine

Medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methylsulfonyl group, which might affect its reactivity and biological activity.

    4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methylsulfonylphenyl)pyrrolidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring, potentially altering its chemical properties.

    4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one: Lacks the sulfonyl group, which could influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the 5-amino-1,3,4-oxadiazol-2-yl group and the 4-methylsulfonylphenyl group in the same molecule makes 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one unique. These functional groups could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)-1-(4-methylsulfonylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-22(19,20)10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)21-12/h2-5,8H,6-7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJZAOKHRAAQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.